Rovazolac
Overview
Description
Rovazolac is a small molecule drug that is currently under investigation for its potential therapeutic applications. It is known to act as a modulator of liver X receptors (LXR), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . This compound has shown promise in clinical trials for the treatment of moderate atopic dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rovazolac can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the pyrazole ring: This step involves the cycloaddition of 2,2,2-trifluorodiazoethane with styryl derivatives to form 5-aryl-3-trifluoromethylpyrazoles.
Functionalization of the pyrazole ring: The pyrazole ring is further functionalized by introducing various substituents to achieve the desired chemical structure of rovozolac.
Industrial Production Methods
The industrial production of rovozolac involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The process may also involve purification steps, such as recrystallization or chromatography, to remove impurities and obtain rovozolac in its pure form .
Chemical Reactions Analysis
Types of Reactions
Rovazolac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert rovozolac to its corresponding reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rovozolac can yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound .
Scientific Research Applications
Rovazolac has a wide range of scientific research applications, including:
Mechanism of Action
Rovazolac exerts its effects by modulating liver X receptors, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. The activation of liver X receptors by rovozolac leads to changes in gene expression that result in the reduction of inflammation and modulation of lipid levels in the body . The molecular targets and pathways involved in this process include the upregulation of genes involved in cholesterol efflux and the downregulation of pro-inflammatory cytokines .
Comparison with Similar Compounds
Rovazolac is unique in its ability to modulate liver X receptors with high specificity and potency. Similar compounds include:
This compound stands out due to its unique chemical structure and its potential therapeutic applications in the treatment of inflammatory conditions such as atopic dermatitis .
Properties
IUPAC Name |
ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S/c1-3-30-20(27)13-26-18(12-19(25-26)21(22,23)24)15-9-7-14(8-10-15)16-5-4-6-17(11-16)31(2,28)29/h4-12H,3,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNJDGBYXHASJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122584 | |
Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454288-88-0 | |
Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454288-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rovazolac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454288880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rovazolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16320 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROVAZOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W51K389XIL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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